molecular formula C20H13ClF3N5O2 B3409935 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 895016-44-1

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3409935
CAS No.: 895016-44-1
M. Wt: 447.8 g/mol
InChI Key: SKYSEEJDVOWNJG-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl group at the 1-position of the pyrazolo-pyrimidine core and an N-[2-(trifluoromethyl)phenyl]acetamide substituent at the 5-position. Its molecular formula is C₂₀H₁₃ClF₃N₅O₂, with a molecular weight of 459.80 g/mol (calculated from ). The 3-chlorophenyl group enhances lipophilicity, while the trifluoromethyl (CF₃) group on the phenyl ring contributes to metabolic stability and binding interactions via hydrophobic and electronic effects . This structural framework is frequently explored in medicinal chemistry for kinase inhibition or protein degradation applications, as pyrazolo-pyrimidine scaffolds are known to interact with ATP-binding pockets .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N5O2/c21-12-4-3-5-13(8-12)29-18-14(9-26-29)19(31)28(11-25-18)10-17(30)27-16-7-2-1-6-15(16)20(22,23)24/h1-9,11H,10H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYSEEJDVOWNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3-chlorophenyl and 2-(trifluoromethyl)phenyl groups. Common reagents used in these steps include chlorinating agents, amines, and acylating agents. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and automated systems could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: It may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents
Table 1: Key Structural Modifications and Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-Fluorophenyl (1-position) C₂₀H₁₃F₄N₅O₂ 455.34 Fluorine at para-position increases polarity but reduces lipophilicity compared to 3-Cl.
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Chromen-4-one fused system C₃₄H₂₃F₄N₇O₃ 681.58 Chromenone moiety adds planar rigidity; dual fluorine substituents enhance metabolic resistance.
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Dichlorophenyl + cyano group C₁₂H₈Cl₂N₄O 309.12 Pyrazole core instead of pyrazolo-pyrimidine; lacks CF₃ group.

Key Findings :

  • Fluorine vs. Chlorine Substitution : The 4-fluorophenyl analog (Table 1) exhibits reduced molecular weight (455.34 vs. 459.80) and altered electronic properties due to fluorine’s electronegativity. This may weaken π-π stacking compared to the 3-chlorophenyl group in the target compound .
  • Pyrazole vs. Pyrazolo-Pyrimidine Cores : The dichlorophenyl pyrazole analog () lacks the pyrimidine ring, reducing hydrogen-bonding capacity and likely diminishing kinase affinity .
Functional Group Variations in Acetamide Side Chains
Table 2: Acetamide Side Chain Modifications
Compound Name Acetamide Substituent Biological Relevance Reference
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide Benzothiazole + CF₃-phenyl Improved solubility and bioavailability
(E)-2-(2-Oxoindolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide Indole-derived enamine Anticancer activity (IC₅₀ = 5.849 μM)
N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-2-((2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pyrimidin-4-yl)amino)acetamide Piperazine-pyrimidine hybrid Cereblon-mediated protein degradation

Key Findings :

  • Benzothiazole Acetamides : The benzothiazole derivative () replaces the pyrazolo-pyrimidine core with a benzothiazole ring, enhancing π-stacking and solubility due to the sulfur atom .
  • Enamine-Based Analogs : The indole-enamine compound () shows moderate cytotoxic activity but lacks the pyrazolo-pyrimidine scaffold, limiting direct comparison .
  • PROTAC-like Derivatives : The cereblon-targeting hybrid () integrates a pyrimidine-piperazine linker, enabling protein degradation—a functional divergence from the target compound’s likely kinase inhibition role .

Biological Activity

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a novel compound belonging to the pyrazolopyrimidine class. This compound has attracted attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyrazolo[3,4-d]pyrimidine core.
  • Substituents including a 3-chlorophenyl group and a trifluoromethyl phenyl acetamide moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in critical biochemical pathways. The exact mechanism remains under investigation but is believed to involve modulation of signal transduction pathways related to cell proliferation and inflammation.

Anticancer Properties

Research has indicated that pyrazolopyrimidine derivatives exhibit significant anticancer activities. For instance:

  • In vitro Studies : The compound has been shown to inhibit the growth of various cancer cell lines. In one study, derivatives with similar structures demonstrated IC50 values ranging from 0.01 µM to 0.74 mg/mL against MCF7 and Hep-2 cell lines, indicating potent cytotoxic effects .
CompoundCell LineIC50 (µM)
Compound AMCF70.01
Compound BHep-20.74
Compound CNCI-H4600.39

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar compounds have been reported to inhibit COX-2 activity with IC50 values around 0.04 µmol . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolopyrimidine derivatives. Key factors influencing activity include:

  • Substituent Variations : The presence of electron-withdrawing groups like trifluoromethyl enhances potency by increasing lipophilicity and improving receptor binding.
  • Core Modifications : Alterations in the pyrazolo[3,4-d]pyrimidine core can lead to significant changes in biological activity and selectivity.

Case Studies

Several studies have explored the biological effects of structurally similar compounds:

  • Study on Anticancer Activity : A derivative was tested against A549 lung cancer cells and exhibited an IC50 value of 26 µM .
  • Inflammation Models : In carrageenan-induced paw edema models, compounds showed significant reduction in swelling, demonstrating their potential as anti-inflammatory agents .

Q & A

Q. What are the key synthetic routes and critical reaction conditions for this compound?

The synthesis typically involves multi-step protocols, starting with cyclization of pyrazole precursors and subsequent functionalization. For example:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrazole derivatives under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2: Acetamide coupling using carbodiimide-based reagents (e.g., EDCI/HOBt) to introduce the N-[2-(trifluoromethyl)phenyl] group .
  • Critical conditions: Temperature control (60–80°C), anhydrous solvents (DMF or DCM), and catalytic bases (e.g., triethylamine) to minimize side reactions .

Q. How is the compound’s structure characterized using spectroscopic methods?

Structural validation employs:

  • 1H/13C NMR: To confirm substituent positions (e.g., 3-chlorophenyl protons at δ 7.4–7.6 ppm, trifluoromethyl singlet at δ 2.1 ppm) .
  • High-resolution mass spectrometry (HRMS): For exact mass verification (e.g., [M+H]+ observed at m/z 431.1005, matching theoretical mass) .
  • X-ray crystallography (if crystalline): To resolve stereochemical ambiguities in the pyrazolo-pyrimidine core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

SAR analysis focuses on substituent effects:

  • 3-Chlorophenyl group: Enhances target binding affinity by introducing hydrophobic interactions (e.g., with kinase ATP pockets) .
  • Trifluoromethylphenyl moiety: Improves metabolic stability via electron-withdrawing effects, as shown in comparative studies with non-fluorinated analogs .
  • Pyrazolo-pyrimidine core: Modifications (e.g., oxo → thio substitution) alter enzyme inhibition potency, as observed in kinase assays .

Q. What methodologies resolve contradictions in reported biological activities across different studies?

Discrepancies in bioactivity (e.g., IC50 variability in kinase inhibition) can be addressed via:

  • Orthogonal assays: Validate target engagement using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target occupancy .
  • Structural analysis: Compare co-crystal structures with conflicting targets (e.g., EGFR vs. VEGFR2) to identify off-target interactions .
  • Batch reproducibility checks: Ensure synthetic consistency by monitoring impurities via HPLC (>95% purity threshold) .

Q. How can computational approaches enhance the synthesis optimization of this compound?

Computational tools streamline reaction design:

  • Reaction path searching: Quantum mechanical calculations (e.g., DFT) predict feasible intermediates and transition states, reducing trial-and-error in cyclization steps .
  • Machine learning (ML): Train models on historical reaction data to optimize solvent/catalyst combinations (e.g., predicting DMF as optimal for amide coupling) .
  • Molecular docking: Pre-screen derivatives for target binding before synthesis, prioritizing candidates with high docking scores (e.g., Glide XP scores < −9 kcal/mol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

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